(1-phenoxycyclopropyl)methanamine hydrochloride
Description
(1-Phenoxycyclopropyl)methanamine hydrochloride is a cyclopropane-derived amine salt characterized by a phenoxy (aromatic ether) substituent on the cyclopropane ring and a protonated methanamine group linked to the hydrochloride counterion. Cyclopropane rings are known for their angle strain, which can enhance reactivity and influence binding in biological systems. The phenoxy group contributes to lipophilicity and electronic effects, distinguishing it from compounds with halogenated or alkyl substituents .
Properties
IUPAC Name |
(1-phenoxycyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-8-10(6-7-10)12-9-4-2-1-3-5-9;/h1-5H,6-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKWNQPEKUPKHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)OC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenoxycyclopropyl)methanamine hydrochloride typically involves the reaction of phenoxycyclopropane with methanamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be conducted in batch reactors or continuous flow systems.
Purification: The product is purified through crystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-phenoxycyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Phenoxycyclopropyl ketones or aldehydes.
Reduction: Phenoxycyclopropyl alcohols or amines.
Substitution: Various substituted phenoxycyclopropyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHClN
- Molecular Weight : 183.68 g/mol
- CAS Number : 844470-80-0
The compound features a cyclopropyl group attached to a phenyl ring, which is characteristic of many biologically active molecules. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Antidepressant Activity
Recent studies have indicated that (1-phenoxycyclopropyl)methanamine hydrochloride exhibits potential as an antidepressant. The compound has been synthesized as part of broader research into selective serotonin reuptake inhibitors (SSRIs) and other antidepressant classes. Metal-catalyzed reactions have been employed to create derivatives that enhance its efficacy and reduce side effects associated with traditional antidepressants .
Neurotransmitter Modulation
The compound has been investigated for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation is crucial for treating mood disorders and anxiety-related conditions. Research indicates that derivatives of this compound may act on various receptor sites, providing a multifaceted approach to neuropharmacology .
Case Studies and Research Findings
Another investigation focused on the interaction of this compound with serotonin receptors. In vitro assays showed promising results, indicating that the compound could enhance serotonin levels in synaptic clefts, thereby exerting antidepressant effects .
Mechanism of Action
The mechanism of action of (1-phenoxycyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent on the cyclopropane ring significantly impacts molecular properties. Below is a comparative analysis of structurally related cyclopropyl methanamine hydrochlorides:
Table 1: Structural Comparison of Cyclopropyl Methanamine Hydrochlorides
Physicochemical Properties
- Lipophilicity: The phenoxy group in the target compound likely confers moderate lipophilicity, intermediate between the highly lipophilic trifluoromethoxy group and the polar chloro substituent .
- Solubility : Methoxy and methoxymethyl analogs (e.g., ) exhibit higher aqueous solubility due to oxygen-rich substituents, whereas halogenated derivatives (e.g., ) may show reduced solubility.
- Thermal Stability : The trifluoromethoxy compound’s stability is attributed to its electron-withdrawing group , while the 2,2-dimethylphenyl analog’s steric bulk enhances thermal resistance .
Biological Activity
(1-Phenoxycyclopropyl)methanamine hydrochloride, a compound with a unique cyclopropyl structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a phenoxy group attached to a cyclopropylmethanamine core. Its chemical structure influences its interaction with biological targets, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may function as an agonist or antagonist at specific neurotransmitter receptors, particularly in the central nervous system (CNS). The compound's selectivity for certain receptor types can lead to diverse therapeutic effects.
Antidepressant Effects
Studies have shown that derivatives of cyclopropylamines, including this compound, exhibit antidepressant-like effects. These effects are often linked to the modulation of serotonin receptors, particularly the 5-HT2C receptor. For instance, one study reported that related compounds demonstrated significant agonistic activity at the 5-HT2C receptor with EC50 values in the low nanomolar range, suggesting potential for treating mood disorders .
Neuroprotective Properties
Research indicates that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegenerative diseases, showing promise in reducing neuronal cell death and inflammation. This activity is hypothesized to involve the inhibition of pro-inflammatory cytokines and modulation of neurotrophic factors .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Research Findings and Case Studies
Q & A
Q. What are the optimal synthetic routes for (1-phenoxycyclopropyl)methanamine hydrochloride, and what critical parameters influence yield?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation followed by amine functionalization. Key reagents include:
- Reducing agents (e.g., NaBH₄ in MeOH or NaBH(OAc)₃ in DCE) for imine reduction .
- Solvents : Dichloroethane (DCE) or methanol, with reaction temperatures between 0–25°C .
- Critical parameters : pH control during hydrochloride salt formation and inert atmosphere (N₂/Ar) to prevent oxidation. Yields improve with slow addition of reagents and purification via recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Use deuterated DMSO or CDCl₃ to resolve cyclopropyl proton splitting (δ 1.2–2.8 ppm) and aromatic protons (δ 6.8–7.5 ppm). Compare shifts to structurally similar compounds (e.g., cyclopropyl analogs in ).
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calc. 211.12; found 211.10) .
- X-ray crystallography : Resolve stereochemistry of the cyclopropane ring if enantiopure synthesis is performed .
Q. What are the solubility and stability challenges for this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water. For biological assays, use sonication with 5% DMSO in PBS .
- Stability : Store at –20°C under desiccation. Degradation occurs above 40°C or in basic conditions (pH > 8), leading to cyclopropane ring opening. Monitor via TLC (silica gel, ethyl acetate/hexane) .
Q. What safety precautions are required for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid amine vapor exposure .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Comparative Studies : Replace the phenoxy group with halogens (e.g., 4-F, 2,4-Cl₂) and assess receptor binding via radioligand assays. For example, 2,4-dichlorophenyl analogs show enhanced serotonin receptor affinity .
- Table :
| Substituent | Receptor Affinity (IC₅₀, nM) | Notes |
|---|---|---|
| Phenoxy (Parent) | 150 ± 12 | Baseline activity |
| 4-Fluorophenyl | 85 ± 8 | Improved selectivity |
| 2,4-Dichlorophenyl | 45 ± 5 | Highest potency |
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Control Experiments : Verify compound purity (>95% via HPLC) and enantiomeric excess (chiral GC). Contradictions often arise from racemic vs. enantiopure samples .
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, (S)-enantiomers show 10-fold higher 5-HT₂C agonism than (R)-forms in HEK293 cells .
Q. What role does stereochemistry play in pharmacological effects?
- Methodological Answer :
- Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) .
- In Vitro Testing : (1S,2R)-configurations exhibit superior blood-brain barrier penetration in MDCK-MDR1 assays .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with 5-HT₂C receptor structures (PDB: 6BQG). Focus on hydrogen bonding with Ser3.36 and hydrophobic interactions with Phe6.52 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess cyclopropane ring rigidity’s impact on binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
